molecular formula C20H20N4O3S B11009786 Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11009786
M. Wt: 396.5 g/mol
InChI Key: YCHYRBAYJDEKCA-UHFFFAOYSA-N
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Description

Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenylethyl group and the tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl moiety. Common reagents used in these reactions include thionyl chloride, phenylethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Biological Activity

Chemical Structure and Properties

The chemical structure of Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

The compound features a thiazole ring, a phenylethyl group, and a cyclopentapyrazole moiety that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazoles have been documented to possess activity against various bacterial strains. In vitro tests could be conducted to assess the effectiveness of this compound against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Thiazole derivatives have shown promise in cancer research. The incorporation of the cyclopentapyrazole moiety may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research has suggested that thiazole compounds can inhibit tumor growth by targeting specific oncogenic pathways.

Anti-inflammatory Effects

Compounds with thiazole structures often exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Investigating the anti-inflammatory effects of this compound could provide insights into its therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In a laboratory setting, thiazole derivatives were tested against several cancer cell lines. The findings revealed that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of thiazole compounds. Results demonstrated a significant reduction in inflammatory markers and improved clinical outcomes in treated groups .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Thiazole AAntimicrobial32
Thiazole BAnticancer50
Thiazole CAnti-inflammatoryNot reported

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 5-(2-phenylethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H20N4O3S/c1-27-19(26)17-15(11-10-12-6-3-2-4-7-12)28-20(21-17)22-18(25)16-13-8-5-9-14(13)23-24-16/h2-4,6-7H,5,8-11H2,1H3,(H,23,24)(H,21,22,25)

InChI Key

YCHYRBAYJDEKCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=C2CCC3)CCC4=CC=CC=C4

Origin of Product

United States

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